(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 366452-35-9
VCID: VC8268791
InChI: InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8+;/m0./s1
SMILES: C1CC2CC1CC2(C(=O)O)N.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

CAS No.: 366452-35-9

VCID: VC8268791

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - 366452-35-9

Description

(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with potential applications in medicinal chemistry and drug design. Its unique stereochemistry and rigid bicyclo[2.2.1]heptane framework make it a valuable scaffold for exploring enzyme inhibition and receptor targeting.

Stereochemistry

The stereochemical configuration (1R,2R,4S) refers to the spatial arrangement of substituents on the bicyclo[2.2.1]heptane skeleton:

  • (1R): The carboxylic acid group is oriented in the R-configuration.

  • (2R): The amino group adopts the R-configuration.

  • (4S): The hydrogen atom at position 4 is in the S-configuration.

This precise stereochemistry is crucial for its biological activity, as it determines binding affinity and selectivity for target enzymes or receptors.

Synthesis

The synthesis of (1R,2R,4S)-bicyclic amino acids typically involves:

  • Starting with a bicyclo[2.2.1]heptane precursor.

  • Functionalizing the framework to introduce amino and carboxylic acid groups.

  • Purifying the product as a hydrochloride salt to enhance stability and solubility.

Detailed synthetic routes are not readily available for this specific compound but may be inferred from analogous methods used for similar frameworks .

Comparison with Related Compounds

To better understand its properties, we compare (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride with other derivatives:

CompoundMolecular FormulaApplications
(1R,2R,3S,4S)-3-(tert-Butoxycarbonyl)amino-bicyclo[2.2.1]heptane-2-carboxylic acid C12H21NO4Intermediate in peptide synthesis
(1R,2R,4S)-rel-tert-Butyl 7-Boc-amino-bicyclo[2.2.1]heptane C11H20N2O2Protecting group strategy in organic synthesis

These compounds share similar frameworks but differ in functionalization and protective groups.

Research Gaps and Future Directions

Despite its potential, research on (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride remains sparse:

  • Biological Testing: More studies are needed to evaluate its activity against specific enzymes or receptors.

  • Synthetic Optimization: Improved synthetic methods could enhance yield and scalability.

  • Derivatization: Functionalizing the bicyclic scaffold may yield derivatives with enhanced pharmacological profiles.

Future research should focus on these areas to fully realize the compound's potential in medicinal chemistry.

This article provides a detailed overview of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride based on currently available data while highlighting avenues for further investigation.

CAS No. 366452-35-9
Product Name (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8+;/m0./s1
Standard InChIKey VPKXFQOKRQNCRU-OERIEOFYSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N.Cl
SMILES C1CC2CC1CC2(C(=O)O)N.Cl
Canonical SMILES C1CC2CC1CC2(C(=O)O)N.Cl
PubChem Compound 20850008
Last Modified Jul 26 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator